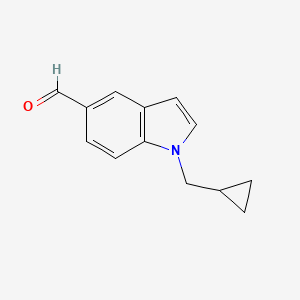
1-Cyclopropylmethyl-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylmethyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them a crucial area of study in medicinal chemistry .
Preparation Methods
The synthesis of 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde typically involves several steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopropylmethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropylmethyl-1H-indole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various indole derivatives with potential biological activities.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropylmethyl-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission .
Comparison with Similar Compounds
1-Cyclopropylmethyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct biological activities and applications.
Properties
IUPAC Name |
1-(cyclopropylmethyl)indole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-9-11-3-4-13-12(7-11)5-6-14(13)8-10-1-2-10/h3-7,9-10H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGBHYAZUNQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8013420.png)
![4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8013424.png)
![4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B8013437.png)
![3-[2-(4-Methylphenyl)ethoxy]azetidine](/img/structure/B8013453.png)
![3-[2-(4-Fluorophenyl)ethoxy]azetidine](/img/structure/B8013456.png)
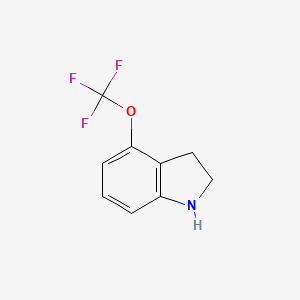
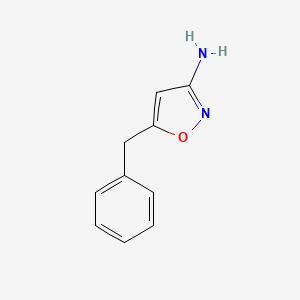
![{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propan-2-yl)amine](/img/structure/B8013490.png)
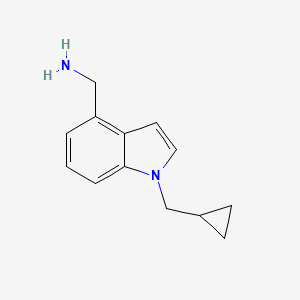
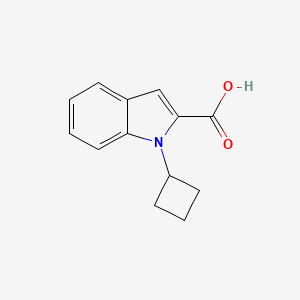

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol](/img/structure/B8013517.png)

